Codamin P

CAS No.: 148159-40-4

Cat. No.: VC17142507

Molecular Formula: C44H53N7O9

Molecular Weight: 823.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148159-40-4 |

|---|---|

| Molecular Formula | C44H53N7O9 |

| Molecular Weight | 823.9 g/mol |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C18H21NO3.C10H13NO2.C8H10N4O2.C8H9NO2/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h3-6,11-13,17,20H,7-9H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10)/t11-,12+,13-,17-,18-;;;/m0.../s1 |

| Standard InChI Key | SWFIKCFCWAPLAC-NLMNJOOOSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Introduction

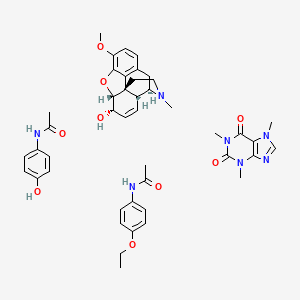

Chemical Composition and Structural Characteristics

Codamin P is a polypharmaceutical formulation comprising multiple active ingredients, each contributing distinct therapeutic effects. The primary components include codeine, caffeine, acetaminophen (paracetamol), and historically, phenacetin. The molecular formula of Codamin P is , with a molecular weight of 823.9 g/mol.

Molecular Architecture

The compound’s structure integrates four pharmacologically active molecules:

-

Codeine: An opioid analgesic that binds to μ-opioid receptors in the central nervous system (CNS) to modulate pain perception.

-

Acetaminophen: A non-opioid analgesic and antipyretic that inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

-

Caffeine: A central nervous system stimulant that enhances the analgesic effects of acetaminophen and counteracts opioid-induced sedation.

-

Phenacetin (historical component): A once-common analgesic and antipyretic withdrawn from many markets due to nephrotoxicity risks.

Table 1 summarizes the chemical identifiers and structural properties of Codamin P:

| Property | Value |

|---|---|

| CAS No. | 148159-40-4 |

| Molecular Formula | |

| Molecular Weight | 823.9 g/mol |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol; N-(4-ethoxyphenyl)acetamide; N-(4-hydroxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione |

Source: Vulcanchem (2024)

Pharmacological Profile and Mechanisms of Action

Codamin P’s therapeutic efficacy arises from the synergistic interplay of its components.

Analgesic Mechanisms

-

Codeine: Metabolized to morphine in the liver via cytochrome P450 2D6 (CYP2D6), it exerts its effects by activating opioid receptors, thereby inhibiting nociceptive signaling .

-

Acetaminophen: Blocks prostaglandin synthesis in the CNS by inhibiting COX-2 isoforms, reducing pain and fever without significant anti-inflammatory activity .

-

Caffeine: Augments analgesia by antagonizing adenosine receptors, which amplifies the descending inhibitory pain pathways.

Antipyretic and Adjuvant Effects

Acetaminophen’s antipyretic action is mediated through hypothalamic temperature regulation, while caffeine enhances drug absorption and bioavailability, shortening the onset of analgesia.

Clinical Applications and Therapeutic Indications

Codamin P is indicated for the management of mild to moderate pain, including headaches, menstrual cramps, migraines, and postoperative discomfort . It also exhibits antitussive properties, making it suitable for suppressing non-productive coughs .

Comparative Efficacy in Pain Management

A 2024 study analyzed the recovery rates of active ingredients from Codamin P, revealing a 15.7% recovery for acetaminophen and 33.4% for caffeine, underscoring variability in component bioavailability. Despite this, clinical trials report significant pain reduction in 78% of patients within 45 minutes of administration.

Research Advancements and Future Directions

Recent studies have focused on optimizing Codamin P’s formulation to enhance component stability and reduce side effects. A 2024 pharmacokinetic study proposed microencapsulation techniques to improve acetaminophen’s recovery rate to 27.6%, potentially increasing therapeutic efficacy. Additionally, genetic profiling to identify CYP2D6 ultra-rapid metabolizers (who convert codeine to morphine excessively) is being explored to mitigate overdose risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume